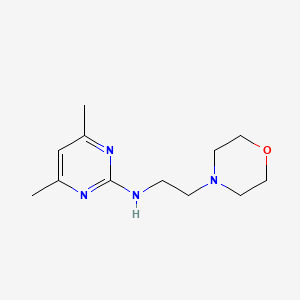

4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as Pyrimidine, 2-amino-4,6-dimethyl-; 2-Amino-4,6-dimethylpyrimidine; 4,6-Dimethyl-2-pyrimidinamine; 4,6-Dimethyl-2-aminopyrimidine; 4,6-Dimethyl-pyrimidin-2-ylamine; Acetylacetoneguanidine .

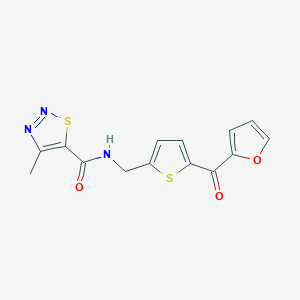

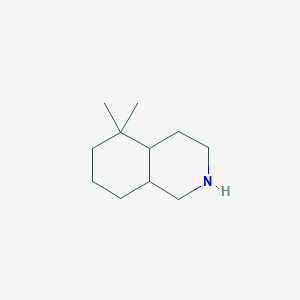

Molecular Structure Analysis

The molecular structure of “4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .

Aplicaciones Científicas De Investigación

Nonlinear Optical Applications

The compound has been used in the synthesis and growth of new organic single crystals for nonlinear optical (NLO) applications . These crystals are suitable for electronic and optical domain applications . Nonlinear optics is a boundary of science and technology that materials have captivated and obtained extensive demand due to their divergent applications such as lasers, optical signal processing, optical data storage, frequency conversion, and optical switching .

Microvia Filling with Electroplating Copper

4,6-Dimethyl-2-mercaptopyrimidine, a related compound, has been used as a potential leveler for microvia filling with electroplating copper . The addition of this compound to the electroplating solution improves the microvia electroplating copper filling performance and promotes copper surface uniformity .

Synthesis of Orthorhombic SnSe Nanosheets

Dimethyltin(iv)-4,6-dimethyl-2-pyridylselenolate, another related compound, has been used as a single source molecular precursor (SSP) for the facile synthesis of orthorhombic SnSe nanosheets .

Potential Inhibitor of HIV-1 p7 Nucleocapsid Protein

A compound grafted with lipophilic n-butyl groups and having suitable ADMET parameters was selected for molecular docking as a potential inhibitor of the zinc finger fragment of HIV-1 p7 nucleocapsid protein .

Mecanismo De Acción

Target of Action

It is known that 2-aminopyrimidine derivatives, to which this compound belongs, have shown activity against organisms causing diseases like sleeping sickness and malaria .

Mode of Action

Some 2-aminopyrimidines have been reported to exhibit antitrypanosomal and antiplasmodial activities . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its potential antitrypanosomal and antiplasmodial activities, it may be inferred that it interferes with the life cycle of these parasites, thereby inhibiting their growth and proliferation .

Pharmacokinetics

The compound’s molecular weight is 1231558 , which is within the range generally favorable for oral bioavailability

Result of Action

Based on its potential antitrypanosomal and antiplasmodial activities, it can be inferred that the compound may lead to the death of these parasites, thereby alleviating the symptoms of the diseases they cause .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many chemical compounds .

Propiedades

IUPAC Name |

4,6-dimethyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-10-9-11(2)15-12(14-10)13-3-4-16-5-7-17-8-6-16/h9H,3-8H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKKLWTYSIZRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCN2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454398.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)

![N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2454404.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454406.png)

![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)

![1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B2454410.png)

![4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2454411.png)

![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2454413.png)

![N-(4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2454414.png)